5-(3-Methoxyphenyl)-5-oxovaleric acid
Overview
Description
The compound “5-(3-Methoxyphenyl)-5-oxovaleric acid” is a derivative of phenolic compounds, which are characterized by one or more hydroxyl groups attached to an aromatic ring . Phenolic compounds are known for their antioxidant properties and are found in a variety of foods .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 2-methoxyphenols derivatives have been synthesized and characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Scientific Research Applications
Metabolic Signaling and Energy Expenditure
Research has shown that certain metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally related to 5-(3-Methoxyphenyl)-5-oxovaleric acid, play a significant role in metabolic signaling. These metabolites are secreted by brown and beige adipose tissue and influence systemic metabolism. They have been found to induce mitochondrial oxidative energy metabolism in skeletal myocytes and have implications in obesity and diabetes treatment due to their effects on energy expenditure and glucose and insulin homeostasis (Whitehead et al., 2021).
Pharmaceutical Applications
In pharmaceutical science, derivatives of compounds structurally similar to this compound are being developed. These compounds are explored for their potential pharmacological activities, such as antimicrobial effects. The research involves synthesizing and studying the physical-chemical properties of these compounds (Samelyuk & Kaplaushenko, 2013).
Chemical Synthesis and Analysis
Compounds structurally related to this compound are used in the synthesis of various chemical substances, including pharmaceutical intermediates. The development and validation of analytical methods to determine the impurities in these compounds are crucial for ensuring the quality of the final product. Such methods help in analyzing impurities and degradation products (Tang et al., 2010).
Biochemical and Molecular Research
Research into the structural properties and biological activities of compounds related to this compound is ongoing. This includes studies on their interactions with DNA, cytotoxicity, antibacterial activity, and potential use in treating diseases like tuberculosis. Such studies are crucial in understanding the biochemical pathways and therapeutic potential of these compounds (Gajera, Mehta & Patel, 2015).
Mechanism of Action
Target of Action
Similar compounds such as carbidopa, a dopa decarboxylase inhibitor, have been shown to target aromatic amino acid decarboxylase (ddc)
Mode of Action
The specific mode of action of 5-(3-Methoxyphenyl)-5-oxovaleric acid is currently unknown. It’s worth noting that compounds with similar structures, such as carbidopa, inhibit the ddc enzyme, preventing the conversion of l-dopa to dopamine in peripheral tissues . This allows for more L-DOPA to cross the blood-brain barrier where it can be converted to dopamine in the brain .
Biochemical Pathways
Similar compounds like carbidopa are known to affect the dopamine synthesis pathway
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream within 15 minutes . The study also showed that HMPA and its conjugates were detected in various organs 6 hours post-administration .
Result of Action
A study on hmpa showed that it significantly enhanced grip strength and inhibited protein catabolism induced by exhaustive exercise . It also improved hepatic glucose and lipid metabolism .
properties
IUPAC Name |
5-(3-methoxyphenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMKFQCREXZAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374886 | |
Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845781-34-2 | |
Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845781-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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